molecular formula C22H19ClN2O3 B12044066 2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide CAS No. 409349-75-3

2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

Cat. No.: B12044066
CAS No.: 409349-75-3
M. Wt: 394.8 g/mol
InChI Key: CJGZRUICKQQZDJ-ZVHZXABRSA-N
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Description

This compound features a central acetamide scaffold with a 2-chlorophenoxy substituent and an (E)-configured imine group derived from 4-phenylmethoxybenzaldehyde. Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or ion channel modulator .

Properties

CAS No.

409349-75-3

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H19ClN2O3/c23-20-8-4-5-9-21(20)28-16-22(26)25-24-14-17-10-12-19(13-11-17)27-15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,25,26)/b24-14+

InChI Key

CJGZRUICKQQZDJ-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide typically involves the reaction of 2-chlorophenoxyacetic acid with 4-phenylmethoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imine linkage between the acetamide and the aldehyde groups. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Activities

Anti-Cancer Activity
  • ZINC1162830 (2-(2-chlorophenoxy)-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]acetamide): Shares the 2-chlorophenoxy group but replaces the imine with a phenylisoindolyloxy substituent. Exhibits VEGFR-2 inhibitory activity (Shape Tanimoto = 0.736 vs. tivozanib) but differs in H-bonding (5 acceptors vs. tivozanib’s 7) and rotatable bonds (7 vs. 6), impacting flexibility and binding kinetics . Key Insight: The phenylisoindolyl group enhances π-π stacking but reduces polar interactions compared to the target compound’s imine.
Ion Channel Modulation
  • Ani9 (2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide): A TMEM16A-specific inhibitor (IC₅₀ = 77 nM) with structural similarity but a 4-chloro-2-methylphenoxy group and 2-methoxyphenyl imine. Demonstrates selectivity over CFTR and VRAC channels, highlighting the importance of chloro/methyl positioning for target specificity .
Antimicrobial Activity
  • Compound 3a-e (2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide): Replaces the imine with thiazolidinone rings. Shows broad-spectrum antifungal activity, attributed to the thiazolidinone’s electrophilic sulfur and hydrogen-bonding capacity .

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters
Compound H-Bond Donors H-Bond Acceptors Rotatable Bonds LogP* Biological Target
Target Compound 1 5 6 ~3.8 Kinases/Ion Channels
ZINC1162830 1 5 7 ~4.2 VEGFR-2
Ani9 1 4 5 ~3.5 TMEM16A
Compound 49 () 1 6 8 ~2.9 Fungi (C. albicans)

*Predicted using Lipinski’s rules.

Key Observations :
  • Chlorophenoxy analogs universally exhibit higher lipophilicity (LogP >3), favoring membrane penetration but risking solubility issues.

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